

Primary Target and Basic Information of Avotaciclib

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Compound Focus: Avotaciclib

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Avotaciclib (also known as BEY1107) is an investigational small molecule that functions as a **Cyclin-dependent kinase 1 (CDK1) inhibitor** [1]. Its chemical formula is $C_{13}H_{11}N_7O$ [1].

The table below summarizes its key characteristics based on the available search results:

Attribute	Description
Primary Target	CDK1 (Cyclin-dependent kinase 1) [1]
Mechanism of Action	Inhibition of CDK1 kinase activity [1]
Therapeutic Context	Investigational drug in clinical trials for solid tumors [1]
Available Cross-reactivity Data	Limited; no broad kinome-wide selectivity profile found in search results

Experimental Contexts and Protocols Citing Avotaciclib

Researchers use **Avotaciclib** as a selective CDK1 inhibitor in mechanistic studies. The following table outlines key experimental methodologies from recent research:

Research Context

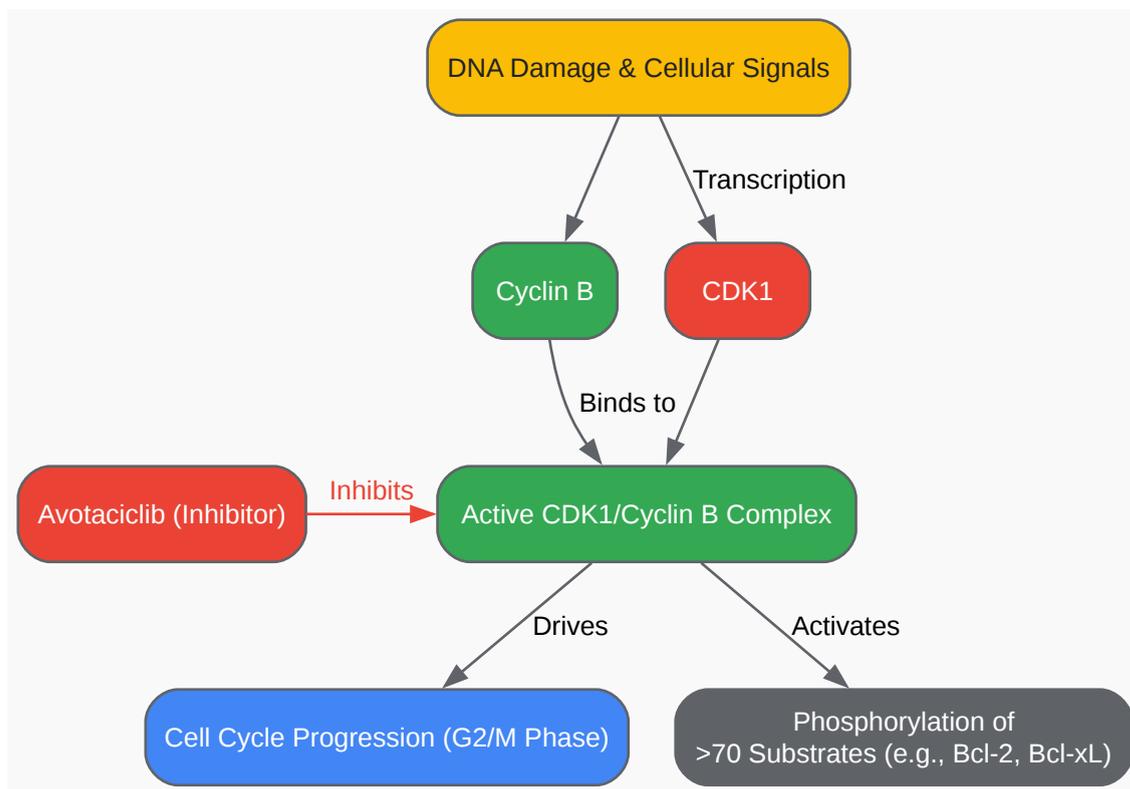
Experimental Protocol Summary

Role of Avotaciclub

| **Overcoming Paclitaxel Resistance (Ovarian Cancer)** [2] | 1. **Cell Viability (MTT Assay):** Measure mitochondrial conversion of MTT to formazan after 48h drug treatment. Absorbance at 595nm [2]. 2. **Apoptosis Assay (Flow Cytometry):** Stain cells with Annexin V-FITC & propidium iodide after 48h treatment. Analyze with Cytoflex flow cytometer [2]. 3. **Mitochondrial & Cytosolic Fractionation:** Use fractionation kit to isolate compartments, then analyze protein localization via Western Blot [2]. | Tool compound to demonstrate that CDK1 inhibition blocks apoptosis induced by paclitaxel/duloxetine combination [2]. | | **Radiosensitization (Pancreatic Cancer)** [3] | 1. **Clonogenic Survival Assay:** Irradiate cells after CDK1 inhibitor treatment, allow colony formation, and count colonies to assess radiosensitivity [3]. 2. **Immunofluorescence:** Detect γ H2AX foci to quantify DNA double-strand breaks [3]. 3. **Western Blot Analysis:** Analyze protein expression and phosphorylation changes in DNA damage response pathways (e.g., pH2AX, pCDK1) [3]. | Used alongside RO-3306 (another CDK1 inhibitor) to show that CDK1 inhibition enhances radiation-induced DNA damage and cell death [3]. | | **Computational Screening (Ovarian Cancer)** [4] | 1. **Molecular Docking:** Screen compound libraries against the 3D structure of CDK1 to predict binding affinity and pose [4]. 2. **Molecular Dynamics (MD) Simulations:** Simulate the physical movements of the CDK1-ligand complex over time (e.g., 100-200 ns) to assess binding stability [4]. | One of several compounds (including Adavosertib, Naringin) evaluated *in silico* for binding to CDK1 and its regulatory kinase, WEE1 [4]. |

The Central Role of CDK1 in Cancer Signaling

To understand **Avotaciclub**'s mechanism, it's helpful to view CDK1's central role in the cell cycle and cancer. The diagram below illustrates the key pathway and the point where **Avotaciclub** acts.

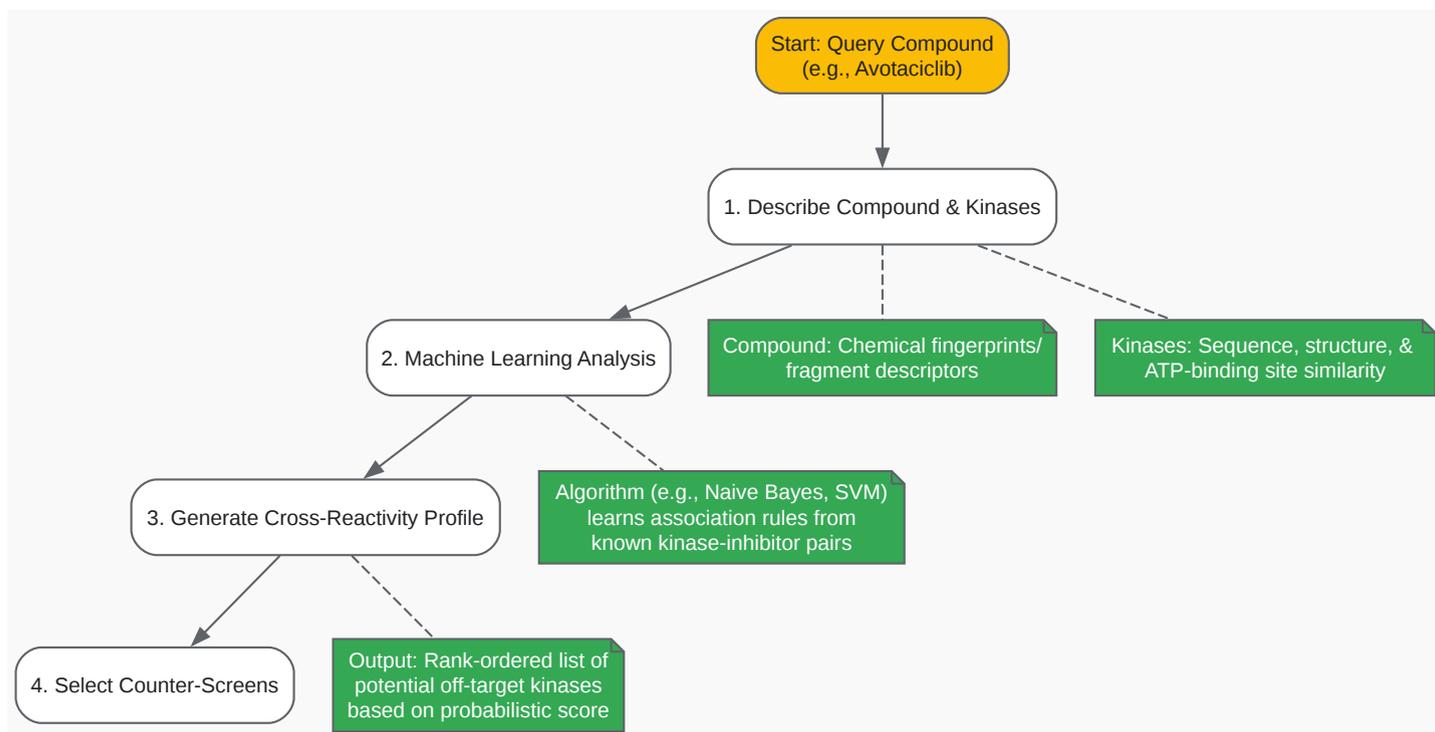


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CDK1 is a master regulator of the cell cycle, and its dysregulation is a hallmark of cancer [5]. It forms a complex with Cyclin B, which drives the transition from the G2 phase to the M (mitosis) phase [6] [5]. This active complex phosphorylates a vast array of substrates (over 70 have been identified) that control crucial mitotic events like nuclear envelope breakdown and chromosome segregation [1] [5]. By inhibiting CDK1, **Avotaciclib** halts this process, preventing cancer cells from dividing.

A Framework for Predicting Kinase Cross-Reactivity

While experimental profiling data for **Avotaciclib** is limited in the search results, computational methods exist to predict kinase inhibitor cross-reactivity. The workflow below outlines this general approach, which could be applied to **Avotaciclib**.



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These computational methods, such as X-ReactKIN, leverage machine learning to predict cross-reactivity by analyzing the similarities between the ATP-binding sites of different kinases and the chemical features of inhibitors [7] [8] [9]. The underlying principle is that **kinases with similar binding cavities are more likely to be inhibited by the same compound** [8] [9]. These tools can help prioritize kinases for small-scale counter-screen experiments, making the profiling process more efficient [7].

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